

Spectroscopic data for trans-3-Decene

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Compound of Interest

Compound Name: *trans-3-Decene*

CAS No.: 19150-21-1

Cat. No.: B095635

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Executive Summary

This technical guide provides a definitive spectroscopic profile for **trans-3-Decene** (CAS: 19150-21-1), a linear internal alkene used frequently as a reference standard in chromatography and a substrate in olefin metathesis research.

Accurate characterization of this molecule hinges on distinguishing it from its geometric isomer, (Z)-3-decene. While Mass Spectrometry (MS) confirms the molecular formula and connectivity, it is often insufficient for stereochemical assignment. Therefore, this guide prioritizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as the primary tools for validation.

Key Technical Insight: The most reliable differentiator is the

NMR chemical shift of the allylic carbons. Due to the

-gauche effect, allylic carbons in the cis isomer are shielded (appearing upfield,

27 ppm), whereas those in the trans isomer are deshielded (appearing downfield,

32 ppm).

Molecular Specifications

Property	Data
IUPAC Name	(E)-Dec-3-ene
CAS Number	19150-21-1
Molecular Formula	
Molecular Weight	140.27 g/mol
Boiling Point	~173–174 °C
Stereochemistry	Trans (E) configuration at C3=C4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing stereochemical purity. The data below is synthesized from high-field (400 MHz) analysis in

NMR Data (400 MHz,)

Shift (, ppm)	Integration	Multiplicity	Assignment	Mechanistic Insight
5.38 – 5.45	2H	Multiplet (m)	C3-H, C4-H (Vinyllic)	The chemical equivalence often results in a complex higher-order multiplet. However, if resolved, the trans coupling constant () is typically 15.0 Hz, compared to ~10 Hz for cis.
1.96 – 2.03	4H	Multiplet (m)	C2-H, C5-H (Allylic)	Deshielded by the magnetic anisotropy of the double bond.
1.25 – 1.40	8H	Multiplet (m)	C6-C9 Methylene	Bulk alkyl chain protons, characteristic "methylene envelope."
0.97	3H	Triplet (Hz)	C1-H (Methyl)	Distinct triplet due to coupling with C2 methylene.
0.89	3H	Multiplet/Triplet	C10-H (Methyl)	Terminal methyl of the long chain.

NMR Data (100 MHz,)

The carbon spectrum provides the most immediate confirmation of the trans geometry.

Shift (, ppm)	Assignment	Stereochemical Diagnostic
131.8	C4 (Vinyllic)	Downfield vinyllic carbon.
129.4	C3 (Vinyllic)	Upfield vinyllic carbon (closer to ethyl group).
32.6	C5 (Allylic)	CRITICAL: In cis-3-decene, this signal shifts upfield to 27.1 ppm due to steric compression (-effect). The value of 32.6 ppm confirms trans.
31.7	C8	Chain methylene.
29.6	C6	Chain methylene.
28.8	C7	Chain methylene.
25.6	C2 (Allylic)	CRITICAL: In cis-3-decene, this shifts to 20.4 ppm.
22.6	C9	Chain methylene.
14.0	C10	Terminal Methyl.
13.9	C1	Ethyl group Methyl.

Infrared (IR) Spectroscopy

IR is used primarily for rapid "fingerprinting" to confirm the presence of the trans double bond without using NMR solvents.

Wavenumber ()	Vibration Mode	Diagnostic Value
2960, 2925, 2855	C-H Stretch ()	Standard alkyl backbone.
3020 - 3040	=C-H Stretch ()	Weak intensity; indicates unsaturation.
1670	C=C Stretch	Very weak or absent in trans isomers due to high symmetry (low dipole moment change). Stronger in cis.
965 - 970	=C-H Out-of-Plane Bend	DEFINITIVE: This strong band is unique to trans-disubstituted alkenes. Cis isomers absorb at 690–700 .

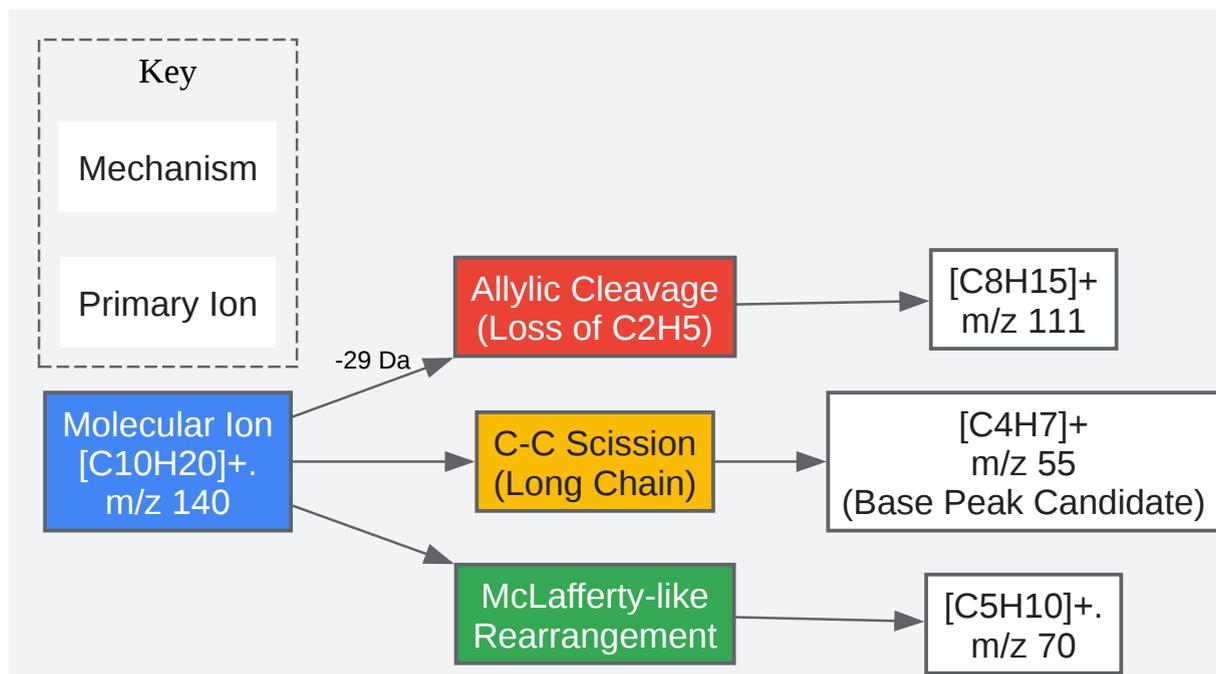
Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), **trans-3-Decene** undergoes characteristic fragmentation dominated by allylic cleavage.

- Molecular Ion (): m/z 140 (Visible but often weak).
- Base Peak: Typically m/z 41 () or m/z 55 ().
- Diagnostic Fragments:

- m/z 111: Loss of ethyl group ().
- m/z 69/70: McLafferty-like rearrangements and allylic scissions.

Fragmentation Logic Diagram



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Figure 1: Electron Impact (EI) fragmentation logic for ***trans*-3-Decene**.

Experimental Workflow: Isomer Verification

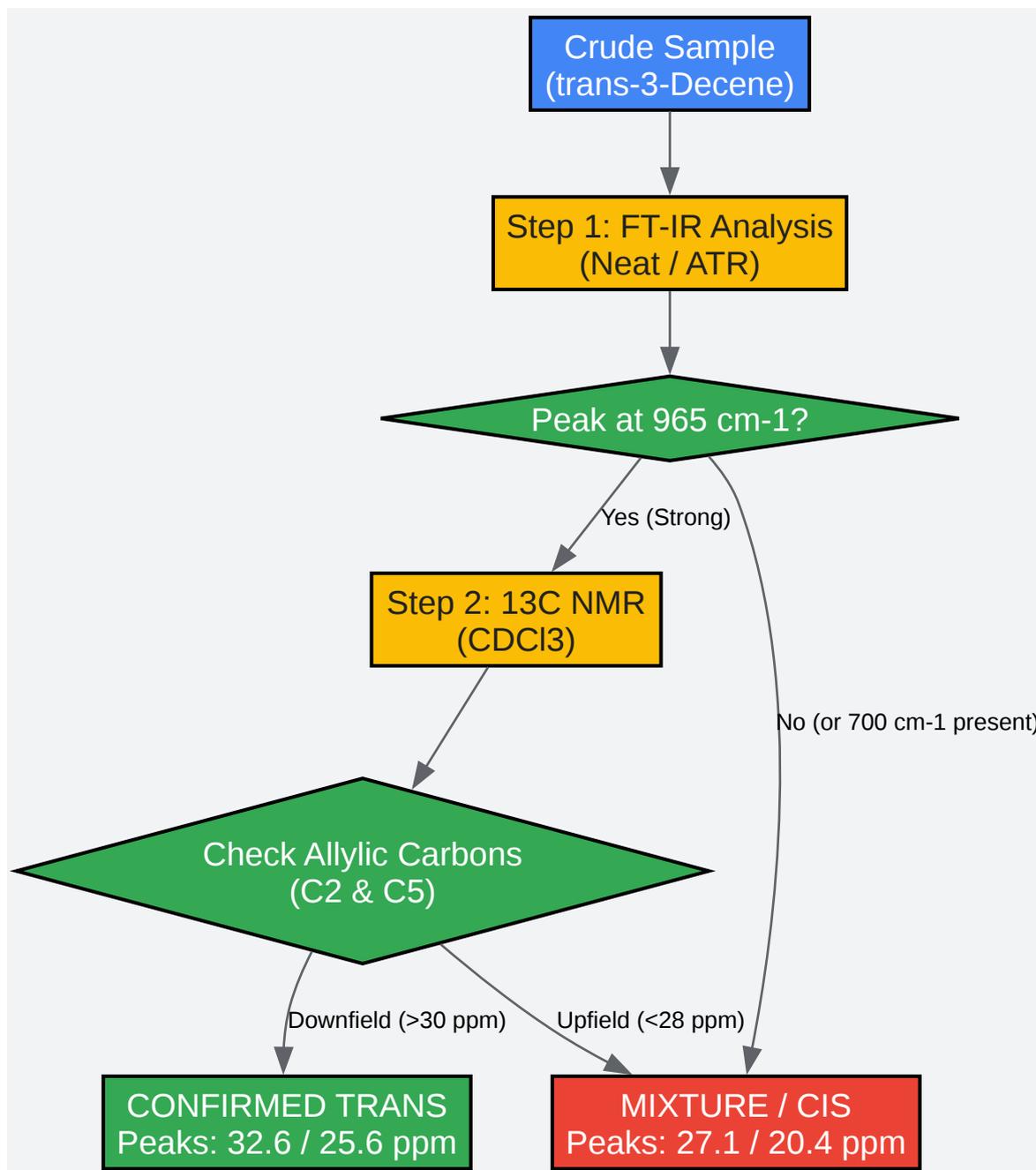
When synthesizing or isolating ***trans*-3-Decene** (e.g., via diol deoxygenation or metathesis), you must verify that the *cis* isomer is not present. The following workflow ensures stereochemical purity.

Protocol: ¹³C NMR Purity Check

- Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL
- . Filter through a cotton plug to remove particulates.

- Acquisition: Run a standard proton-decoupled experiment (minimum 256 scans for high S/N).
- Analysis:
 - Zoom into the 20–35 ppm region.
 - Pass Criteria: Distinct peaks at 32.6 ppm and 25.6 ppm.
 - Fail Criteria: Presence of "shadow peaks" at 27.1 ppm or 20.4 ppm (indicates cis contamination).

Verification Logic Diagram



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Figure 2: Step-by-step analytical decision matrix for stereochemical verification.

References

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